molecular formula C13H20BrNO2 B5049568 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol

Cat. No.: B5049568
M. Wt: 302.21 g/mol
InChI Key: YYWCQYGMXQINLO-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is an organic compound that features a bromophenyl group, a hydroxypropyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of 2-bromobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 2-bromobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), DMF (Dimethylformamide).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Hydroxyethyl)amino]propan-2-ol: Similar structure but lacks the bromophenyl group.

    1-[(2-Hydroxypropyl)amino]propan-2-ol: Similar structure but lacks the bromophenyl group.

    1-[(2-Hydroxyethyl)amino]ethanol: Similar structure but with a shorter carbon chain.

Uniqueness

1-[(2-Bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c1-10(16)7-15(8-11(2)17)9-12-5-3-4-6-13(12)14/h3-6,10-11,16-17H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWCQYGMXQINLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1Br)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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